molecular formula C13H15BrFNO2 B6645536 5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide

5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide

Cat. No. B6645536
M. Wt: 316.17 g/mol
InChI Key: VNBHGNLMYKBNIV-UHFFFAOYSA-N
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Description

5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide is a chemical compound that has garnered attention in the field of scientific research due to its potential applications in various areas of study.

Mechanism of Action

The mechanism of action of 5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide involves its binding to the bromodomain of BET proteins. This binding prevents the interaction of BET proteins with acetylated histones, which are important for the regulation of gene expression. By inhibiting this interaction, 5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide can modulate gene expression and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects in animal models of inflammation. Additionally, this compound has been reported to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide in lab experiments is its specificity for BET proteins, which allows for the selective modulation of gene expression. However, one limitation is the potential for off-target effects, which could complicate data interpretation. Additionally, the high cost of this compound may limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide. One area of interest is the development of more potent and selective BET inhibitors based on the structure of this compound. Another direction is the investigation of the effects of BET inhibition on non-cancerous cells and tissues, as well as the potential for combination therapies with other drugs. Finally, the use of 5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide in the study of epigenetic regulation and gene expression is an active area of research.

Synthesis Methods

The synthesis of 5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide involves the reaction of 5-bromo-2-fluorobenzoyl chloride with 3-hydroxy-2,2-dimethylcyclobutanone in the presence of a base and a solvent. The resulting product is then purified using column chromatography. This synthesis method has been reported to yield a high purity product with good yields.

Scientific Research Applications

5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide has been studied for its potential applications in various areas of scientific research. One of the main areas of interest is its use as a chemical probe for studying the role of the bromodomain and extra-terminal (BET) family of proteins in gene regulation. BET proteins have been implicated in various diseases, including cancer, and the development of small molecule inhibitors that target these proteins is an active area of research.

properties

IUPAC Name

5-bromo-2-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrFNO2/c1-13(2)10(6-11(13)17)16-12(18)8-5-7(14)3-4-9(8)15/h3-5,10-11,17H,6H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBHGNLMYKBNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1O)NC(=O)C2=C(C=CC(=C2)Br)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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